molecular formula C16H16O3S B1359392 2-(3,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene CAS No. 898779-28-7

2-(3,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Cat. No.: B1359392
CAS No.: 898779-28-7
M. Wt: 288.4 g/mol
InChI Key: ZAAZPLQLZPHNTA-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is a complex organic compound that features a thiophene ring substituted with a 3,4-dimethylbenzoyl group and a 1,3-dioxolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves multi-step organic reactions One common method includes the Friedel-Crafts acylation of thiophene with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

2-(3,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of new materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethylbenzoyl)thiophene: Lacks the 1,3-dioxolan-2-yl group.

    5-(1,3-Dioxolan-2-YL)thiophene: Lacks the 3,4-dimethylbenzoyl group.

    2-Benzoyl-5-(1,3-dioxolan-2-YL)thiophene: Lacks the methyl groups on the benzoyl moiety.

Uniqueness

2-(3,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is unique due to the presence of both the 3,4-dimethylbenzoyl and 1,3-dioxolan-2-yl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

(3,4-dimethylphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3S/c1-10-3-4-12(9-11(10)2)15(17)13-5-6-14(20-13)16-18-7-8-19-16/h3-6,9,16H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAZPLQLZPHNTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641982
Record name (3,4-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-28-7
Record name (3,4-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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